Specific Scientific Field: Organic Chemistry
Summary of the Application: Saccharin and its derivatives, including Saccharin N-(2-acetic acid isopropyl ester), have been found to act as catalysts for a wide variety of organic transformations.
Methods of Application or Experimental Procedures: The review reports synthesis of saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin, and [Bmim]Sac.
Results or Outcomes: The catalytic application of saccharin and its derivatives includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation etc.
Specific Scientific Field: Pharmaceutical Chemistry
Methods of Application or Experimental Procedures: As an impurity of Piroxicam, Saccharin N-(2-acetic acid isopropyl ester) might be produced during the synthesis of Piroxicam or appear due to the degradation of Piroxicam.
Results or Outcomes: The presence of impurities in pharmaceuticals could potentially affect the safety and efficacy of the drug.
Specific Scientific Field: Analytical Chemistry
Summary of the Application: Saccharin N-(2-acetic acid isopropyl ester) is used as a chemical standard in analytical chemistry Chemical standards are substances with a known concentration and purity, used in quantitative analysis to calibrate instruments and to prepare standard solutions
Methods of Application or Experimental Procedures: As a chemical standard, Saccharin N-(2-acetic acid isopropyl ester) can be used in various analytical techniques such as High Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) The standard is used to identify and quantify the presence of specific substances in a sample
Results or Outcomes: The use of Saccharin N-(2-acetic acid isopropyl ester) as a chemical standard helps ensure the accuracy and reliability of analytical results
Saccharin N-(2-acetic acid isopropyl ester) is a synthetic derivative of saccharin, a well-known artificial sweetener. The molecular formula for this compound is C₁₂H₁₃NO₅S, and it features a benzisothiazole structure that contributes to its sweetening properties. It is classified as an irritant and is primarily used in laboratory settings for research purposes .
The chemical reactivity of saccharin N-(2-acetic acid isopropyl ester) can be characterized by several types of reactions:
The synthesis of saccharin N-(2-acetic acid isopropyl ester) typically involves:
Saccharin N-(2-acetic acid isopropyl ester) finds applications primarily in research settings. Some notable uses include:
Several compounds share structural similarities with saccharin N-(2-acetic acid isopropyl ester). Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Saccharin | C₇H₅NO₃S | Widely used artificial sweetener |
Aspartame | C₁₄H₁₈N₂O₅ | Low-calorie sweetener; dipeptide structure |
Sucralose | C₁₂H₁₉Cl₃O₈ | Chlorinated sucrose derivative; heat stable |
Saccharin N-(2-acetic acid isopropyl ester) stands out due to its specific functional groups that enhance its solubility and stability compared to other sweeteners. Its unique structure allows it to serve specialized roles in research that other compounds may not fulfill.